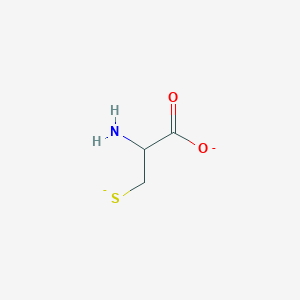
Cysteinate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a cysteinate(1-).
Aplicaciones Científicas De Investigación
Biochemical Functionality and Redox Biology
Cysteinate(2-) is known for its significant biochemical functionality, particularly in proteins. It's one of the least abundant amino acids but plays a crucial role in functional sites within proteins due to the unique chemistry of its thiol or thiolate group. This group imparts specialized properties like nucleophilicity, high-affinity metal binding, and the ability to form disulfide bonds. The redox potential and pKa of cysteinate(2-) are essential for understanding its biochemical roles in cellular processes and signal transduction (Poole, 2015).
Proteomics and Reactivity Profiling
Quantitative reactivity profiling has been utilized to predict the function of cysteinate(2-) in proteomes. The intrinsic reactivity of cysteine residues is profiled to understand their diverse biochemical functions such as catalysis and oxidative modification. This method has helped identify hyper-reactive cysteines in proteins of uncharacterized functions, revealing their involvement in crucial biological processes like iron-sulphur protein biogenesis (Weerapana et al., 2010).
Bioimaging and Nanoparticles
Cysteine-modified rare-earth up-converting nanoparticles have been developed for bioimaging applications. Cysteine's strong affinity for cells enhances the water-solubility, biocompatibility, and emission properties of these nanoparticles, making them suitable for in vitro and in vivo imaging of cells and living organisms (Wei et al., 2014).
Coordination Chemistry and [4Fe–4S] Clusters
Cysteinate(2-) is critical in coordinating [4Fe–4S] clusters in proteins and enzymes, a fundamental aspect of life's emergence theories. Computational studies have evaluated how the length of its side chain influences [Fe–S] cluster binding and stability, underscoring the natural selection of cysteinate(2-) through coordination chemistry (Szilagyi et al., 2019).
Chain Transfer Activity in Biological Systems
The thiol group in cysteine, including cysteinate(2-), has been studied for its prooxidative chain transfer activity. This property has influenced its biological distribution and is linked to the "cysteine anomaly", where it is underrepresented in certain biological domains, potentially due to the rapid formation of thiyl radicals in hydrophobic phases, affecting protein and DNA integrity (Kunath et al., 2020).
Redox Proteomics and Differential Alkylation
Cysteinate(2-) is one of the most reactive amino acids in redox proteomics, playing a role in crucial cellular processes. Differential alkylation-based proteomics methods have been developed to study cysteinate(2-) modifications like S-nitrosylation and S-sulfenylation, which are important in redox signaling (Wojdyla & Rogowska-Wrzesińska, 2015).
Applications in Nanotechnology and Sensing
Cysteinate(2-) has been explored for its potential in nanotechnology and sensing applications. Its unique properties have been utilized in creating sensitive and selective probes for biological and chemical analyses, such as the ultrasensitive determination of cysteine on MnO2 nanowires and chitosan-modified glassy carbon electrodes (Bai et al., 2009).
Propiedades
Fórmula molecular |
C3H5NO2S-2 |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |
Clave InChI |
XUJNEKJLAYXESH-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])N)[S-] |
SMILES canónico |
C(C(C(=O)[O-])N)[S-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



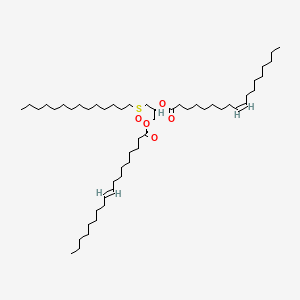
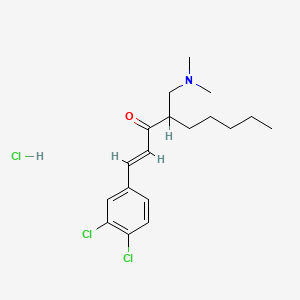

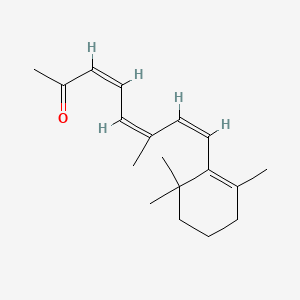

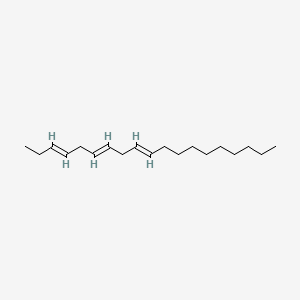
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
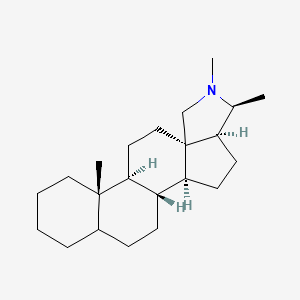
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
